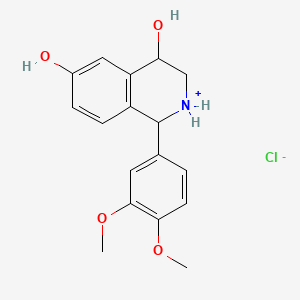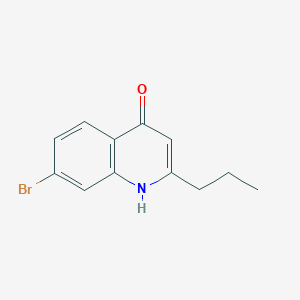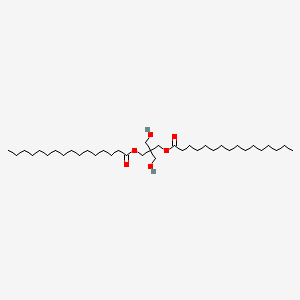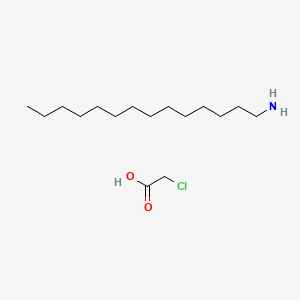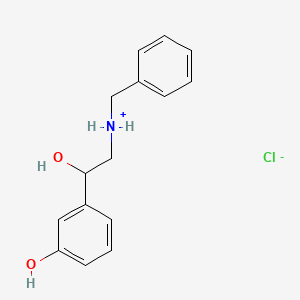
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a benzylaminoethanol moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride typically involves the conversion of m-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation . The process can be summarized as follows:
Starting Material: m-Hydroxyacetophenone
Conversion to Isonitrosoketone: This step involves the reaction of m-hydroxyacetophenone with a suitable reagent to form the isonitrosoketone intermediate.
Hydrogenation: The isonitrosoketone is then hydrogenated to yield 1-(m-Hydroxyphenyl)-2-benzylaminoethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohols or amines
Substitution: Substituted benzylamino derivatives
Scientific Research Applications
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an adrenergic agonist, primarily targeting alpha-adrenergic receptors . This interaction leads to vasoconstriction and increased blood pressure, making it useful in treating hypotension . The compound also influences the release of norepinephrine, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Metaraminol: Another adrenergic agonist with similar vasoconstrictive properties.
Phentolamine: An alpha-adrenergic blocker used for different therapeutic purposes.
Uniqueness
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is unique due to its specific chemical structure, which allows it to interact with alpha-adrenergic receptors effectively. Its combination of hydroxyphenyl and benzylaminoethanol moieties provides distinct reactivity and pharmacological properties compared to other similar compounds .
Properties
CAS No. |
78982-55-5 |
|---|---|
Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
benzyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H17NO2.ClH/c17-14-8-4-7-13(9-14)15(18)11-16-10-12-5-2-1-3-6-12;/h1-9,15-18H,10-11H2;1H |
InChI Key |
OQEFCPOJUWREIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CC(C2=CC(=CC=C2)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


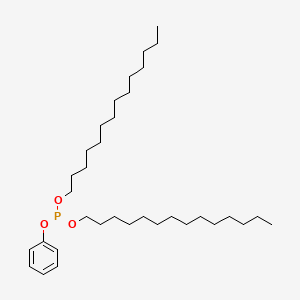
![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)

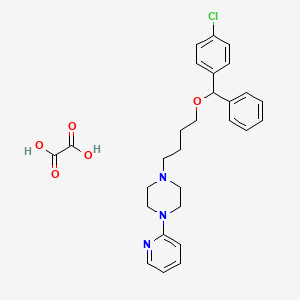
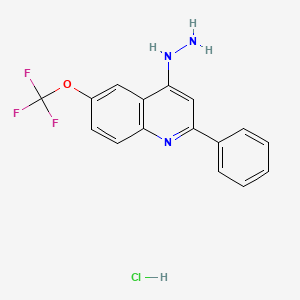
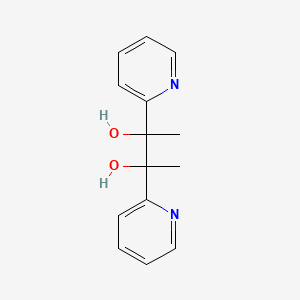
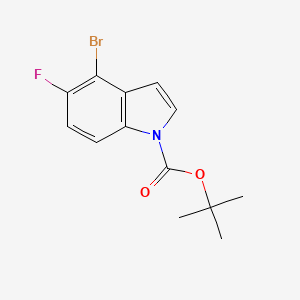
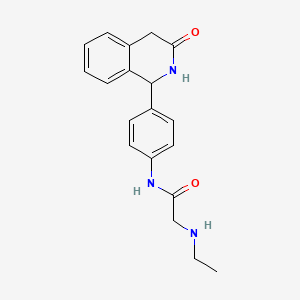
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)

